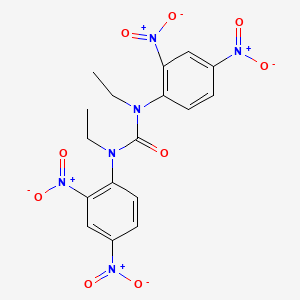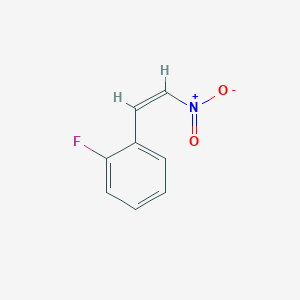
1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea is a chemical compound known for its unique structure and properties It consists of two 2,4-dinitrophenyl groups attached to a diethylurea backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea typically involves the reaction of 2,4-dinitrophenyl isocyanate with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2C6H3(NO2)2NCO+H2NCH2CH3→C6H3(NO2)2NHCONHCH2CH3
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The industrial process also involves purification steps to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2,4-diaminophenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea involves its interaction with molecular targets through its nitro and urea groups. The nitro groups can participate in redox reactions, while the urea backbone can form hydrogen bonds with target molecules. These interactions can affect the function of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(2,4-dinitrophenyl)urea: Similar structure but lacks the diethyl groups.
1,3-Bis(2,4-dinitrophenyl)thiourea: Similar structure but contains a sulfur atom instead of oxygen in the urea group.
2,4-Dinitrophenylhydrazine: Contains a single 2,4-dinitrophenyl group attached to a hydrazine moiety.
Uniqueness
1,3-Bis(2,4-dinitrophenyl)-1,3-diethylurea is unique due to the presence of both 2,4-dinitrophenyl groups and the diethylurea backbone. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Propiedades
Número CAS |
4596-98-9 |
|---|---|
Fórmula molecular |
C17H16N6O9 |
Peso molecular |
448.3 g/mol |
Nombre IUPAC |
1,3-bis(2,4-dinitrophenyl)-1,3-diethylurea |
InChI |
InChI=1S/C17H16N6O9/c1-3-18(13-7-5-11(20(25)26)9-15(13)22(29)30)17(24)19(4-2)14-8-6-12(21(27)28)10-16(14)23(31)32/h5-10H,3-4H2,1-2H3 |
Clave InChI |
GZRUZYZDXWDVPQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N(CC)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-hydroxybenzo[de]isochromen-1(3H)-one](/img/structure/B13835345.png)





![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13835391.png)


![(S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid](/img/structure/B13835401.png)


